N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine: is an organic compound with the molecular formula C8H9F3N2 It is a derivative of benzene, featuring a trifluoromethyl group and two amine groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method starts with 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene. The reaction proceeds through the reduction of the nitro group to an amine group, followed by methylation to introduce the N1-methyl group .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and polymers. Its trifluoromethyl group imparts desirable properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
- N1-methyl-3-(trifluoromethyl)benzene-1,4-diamine
- N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine
- N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
Uniqueness: N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring. The presence of both the N1-methyl and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-N-methyl-3-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
NCQOXHNYAYGJNI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.